molecular formula C20H20FN5 B2981406 5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine CAS No. 2379953-24-7

5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine

Cat. No. B2981406
CAS RN: 2379953-24-7
M. Wt: 349.413
InChI Key: YAUNYJQDXNNYAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorine atom, phenyl group, and pyrimidine ring. Researchers have developed efficient synthetic routes to access this compound, which may involve cyclization reactions, functional group transformations, and purification steps. Further details on specific synthetic methods can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine consists of a pyrimidine core with a fluorine atom at position 5, a phenyl group attached at position 4, and a piperazine moiety linked via a pyridine-methyl bridge. The stereochemistry and spatial arrangement of atoms play a crucial role in its biological activity .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. Researchers have explored its reactivity and compatibility with other functional groups. Understanding its reactivity profile is essential for designing derivatives with improved properties .


Physical And Chemical Properties Analysis

  • Acidity (pKa) : Estimated to be 8.38 . These properties impact its stability, solubility, and handling during synthesis and formulation .

Mechanism of Action

The precise mechanism of action for 5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine depends on its intended use. It could act as an enzyme inhibitor, receptor modulator, or participate in metabolic pathways. Further studies are needed to elucidate its specific targets and biological effects .

Safety and Hazards

As with any chemical compound, safety precautions are crucial. Researchers should handle it in accordance with established protocols, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in Material Safety Data Sheets (MSDS) and relevant literature .

properties

IUPAC Name

5-fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5/c21-18-19(17-6-2-1-3-7-17)23-15-24-20(18)26-11-9-25(10-12-26)14-16-5-4-8-22-13-16/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUNYJQDXNNYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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